molecular formula C18H19NO3 B14413884 Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- CAS No. 83976-48-1

Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-

Cat. No.: B14413884
CAS No.: 83976-48-1
M. Wt: 297.3 g/mol
InChI Key: ICRDSXRBXIZHIG-IRXDYDNUSA-N
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Description

Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- is a complex organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with a naphthalenyl and a nitroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- typically involves the reaction of cyclohexanone with a naphthalenyl-substituted nitroalkane under specific conditions. The reaction is often catalyzed by a base, such as sodium hydroxide, and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, is also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The naphthalenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone, 2-[(1R)-1-(2-naphthalenyl)-2-nitroethyl]-, (2S)
  • Cyclohexanone, 2-[(1R)-1-(2-fluorophenyl)-2-nitroethyl]-, (2S)
  • Cyclohexanone, 2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]-, (2S)

Uniqueness

Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)- is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the naphthalenyl group distinguishes it from other similar compounds and may confer unique properties, such as enhanced binding affinity or specificity for certain molecular targets.

This detailed article provides a comprehensive overview of Cyclohexanone, 2-[(1R)-1-(1-naphthalenyl)-2-nitroethyl]-, (2S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

83976-48-1

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(2S)-2-[(1R)-1-naphthalen-1-yl-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C18H19NO3/c20-18-11-4-3-9-16(18)17(12-19(21)22)15-10-5-7-13-6-1-2-8-14(13)15/h1-2,5-8,10,16-17H,3-4,9,11-12H2/t16-,17-/m0/s1

InChI Key

ICRDSXRBXIZHIG-IRXDYDNUSA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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